molecular formula C19H31NO3 B12708174 N-Undecyloyldopamine CAS No. 105955-09-7

N-Undecyloyldopamine

Cat. No.: B12708174
CAS No.: 105955-09-7
M. Wt: 321.5 g/mol
InChI Key: AGKWMLSFFLMTQA-UHFFFAOYSA-N
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Description

N-Undecyloyldopamine is a chemical compound that belongs to the family of dopamine derivatives It is characterized by the presence of an undecyloyl group attached to the nitrogen atom of dopamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Undecyloyldopamine typically involves the reaction of dopamine with undecyloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows: [ \text{Dopamine} + \text{Undecyloyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-Undecyloyldopamine can undergo various chemical reactions, including:

    Oxidation: The catechol moiety in this compound can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups in the catechol moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophiles like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in cellular signaling and interaction with biological membranes.

    Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and coatings due to its adhesive properties.

Mechanism of Action

The mechanism of action of N-Undecyloyldopamine involves its interaction with various molecular targets and pathways. It is known to interact with dopamine receptors and other proteins involved in cellular signaling. The compound’s effects are mediated through its ability to modulate neurotransmitter release and receptor activity.

Comparison with Similar Compounds

Similar Compounds

    N-Octanoyldopamine: Another dopamine derivative with a shorter acyl chain.

    N-Oleoyldopamine: A dopamine derivative with an oleoyl group.

Uniqueness

N-Undecyloyldopamine is unique due to its longer acyl chain, which imparts distinct physicochemical properties. This longer chain can influence the compound’s interaction with biological membranes and its overall bioavailability.

Properties

CAS No.

105955-09-7

Molecular Formula

C19H31NO3

Molecular Weight

321.5 g/mol

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]undecanamide

InChI

InChI=1S/C19H31NO3/c1-2-3-4-5-6-7-8-9-10-19(23)20-14-13-16-11-12-17(21)18(22)15-16/h11-12,15,21-22H,2-10,13-14H2,1H3,(H,20,23)

InChI Key

AGKWMLSFFLMTQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O

Origin of Product

United States

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